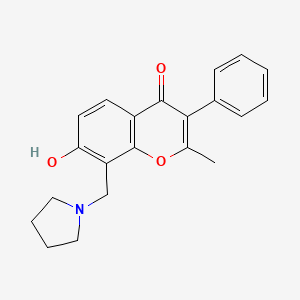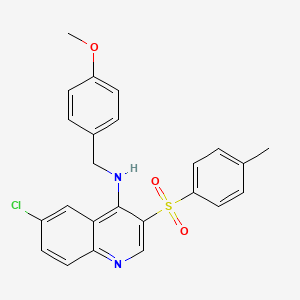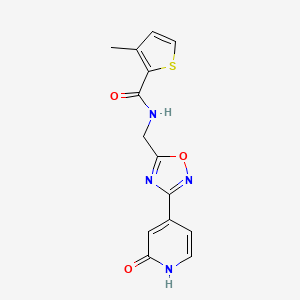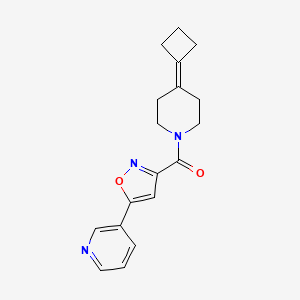
(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a derivative of phenyl(pyrrolidin-1-yl)methanone . These derivatives have exhibited notable bioactivity, resulting in extensive investigation and reporting of numerous associated crystal structures .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction . This technique could potentially be used to analyze the structure of “(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been calculated and most of them fulfilled the Lipinski “rule-of-five” . This rule is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.Scientific Research Applications
Synthesis and Characterization
The compound "(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone" and related analogs have been studied for their synthesis and molecular structure. For instance, the synthesis and characterization of molecular structures are crucial steps in understanding the properties of these compounds. Researchers have synthesized various analogs, including those with chloro and methyl substitutions, and characterized them through spectroscopic methods and X-ray diffraction studies (Lakshminarayana et al., 2009), (Swamy et al., 2013).
Biological Screening and Theoretical Studies
The compound and its derivatives have been subjected to biological screening and theoretical studies to explore their potential applications. Organotin(IV) complexes derived from related structures have shown antimicrobial activities against various bacteria and fungi, indicating potential for drug development (Singh et al., 2016).
Anti-Tumor Agents
Analogous compounds have been investigated for their anti-tumor properties. Studies have discovered new cytotoxic agents selective against tumorigenic cell lines, highlighting the potential of these structures in cancer treatment (Hayakawa et al., 2004).
Spectroscopic and Optical Properties
The spectroscopic and optical properties of these compounds and their derivatives have been extensively studied. Investigations into their electronic absorption, excitation, and fluorescence properties in various solvents have provided insights into their potential applications in materials science and optical devices (Al-Ansari, 2016).
Synthesis of Luminescent Materials
Some derivatives have been synthesized with significant Stokes' shifts, demonstrating applications in the development of luminescent materials. These compounds have been dispersed in transparent thermosetting resins to create low-cost luminescent materials, indicating their utility in various industrial and research applications (Volpi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(3-methoxyphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-4-2-3-12(9-15)16(18)17-7-5-13(10-17)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKIIQZYAULJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)
![Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2835913.png)

![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)




![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)

![5-Naphthalen-1-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2835929.png)
![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)
![(E)-3-(5-bromothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2835934.png)